
Melarsomine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of melarsomine dihydrochloride involves several steps:
Conversion of Trichlorotriazine to Diaminochlorotriazine: This step is carried out in an ammoniacal medium.
Formation of Melarsen Acid Hydrochloride: Diaminochlorotriazine is converted to melarsen acid hydrochloride in the presence of arsanilic acid.
Reduction to Melarsen Oxide Dihydrate: Melarsen acid hydrochloride is then reduced to melarsen oxide dihydrate.
Formation of this compound Dihydrochloride: Finally, melarsen oxide dihydrate is converted to this compound dihydrochloride in the presence of cysteamine hydrochloride
Analyse Chemischer Reaktionen
Melarsomin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Melarsomin kann einer oxidativen Degradation unterliegen, insbesondere wenn es mit Cyanursäure ein supramolekulares Netzwerk bildet.
Wasserstoffbrückenbindungen: Die Verbindung kann Wasserstoffbrückenbindungen bilden, die eine entscheidende Rolle für ihre chemische Stabilität und Reaktivität spielen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Cyanursäure für die oxidative Degradation und wässrige Lösungen für Wasserstoffbrückenbindungs-Wechselwirkungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise oxidierte Derivate von Melarsomin.
Wissenschaftliche Forschungsanwendungen
Treatment of Canine Heartworm Disease
Melarsomine is the only adulticidal drug approved by the U.S. Food and Drug Administration for treating adult heartworms in dogs. The treatment protocol typically involves administering three doses of this compound intramuscularly over a period of 30 days, which effectively eliminates adult heartworms from the pulmonary arteries.
Treatment Protocol
- Dosage : Three injections of 2.5 mg/kg body weight.
- Administration : Intramuscularly, with a recommended interval between doses to minimize complications.
Antitumor Activity in Veterinary Oncology
Recent research has identified this compound's potential as an anticancer agent, particularly against canine osteosarcoma. A study demonstrated that this compound inhibits cell viability and induces apoptosis in canine osteosarcoma cell lines (Abrams and D17) through the repression of the Hedgehog-GLI signaling pathway.
Key Findings
- Cell Viability : this compound significantly reduced cell viability in a dose-dependent manner.
- IC50 Values : For Abrams cells, IC50 was 111.2 µM; for D17 cells, it was 133 µM.
- Apoptosis Induction : Increased sub-G1 phase population indicated enhanced apoptotic activity post-treatment.
Case Studies of Adverse Reactions
While this compound is effective, it can also lead to adverse reactions. A documented case involved a 9-year-old female dog that developed disseminated intravascular coagulation following this compound therapy. This highlights the importance of monitoring and managing potential side effects during treatment.
Case Summary
- Patient : A female pit bull diagnosed with heartworm.
- Symptoms Post-Treatment : Lethargy, swelling, and bleeding.
- Management : Treatment included vitamin K1 and fresh frozen plasma administration.
Comparative Efficacy with Alternative Treatments
Research has also explored alternative treatments to this compound, such as combinations of moxidectin and doxycycline. These alternatives have shown promising results in managing heartworm disease while potentially reducing the side effects associated with this compound.
Study Insights
- Moxi-Doxy Efficacy : Demonstrated good efficacy across various dog populations.
- Side Effects : Reported lower incidence of adverse reactions compared to this compound.
Data Table: Summary of this compound Applications
Application Area | Description | Key Findings |
---|---|---|
Canine Heartworm Treatment | Adulticide for Dirofilaria immitis | Approved by FDA; three doses required |
Antitumor Activity | Inhibition of canine osteosarcoma | Reduces cell viability; induces apoptosis |
Adverse Reactions | Potential complications post-treatment | Case study revealed coagulation issues |
Alternative Treatments | Moxidectin plus doxycycline | Effective with fewer side effects |
Wirkmechanismus
Melarsomine contains arsenic, which is the active ingredient that kills both adult and immature heartworms. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is known to disrupt the metabolic processes of the parasites, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Melarsomin ist aufgrund seiner Arsen-basierten Struktur und seiner spezifischen Anwendung bei der Behandlung von Herzwurminfektionen einzigartig. Zu ähnlichen Verbindungen gehören:
Moxidectin: Wird oft in Kombination mit Doxycyclin als alternative Behandlung für Herzwurminfektionen eingesetzt.
Doxycyclin: Wird zusammen mit Melarsomin eingesetzt, um dessen Wirksamkeit zu erhöhen und Nebenwirkungen zu reduzieren.
Während Moxidectin und Doxycyclin ebenfalls zur Behandlung von Herzwurminfektionen eingesetzt werden, ist Melarsomin die einzige von der FDA zugelassene Behandlung mit adultizider Wirkung für diese Erkrankung .
Biologische Aktivität
Melarsomine is an arsenical compound primarily used as an adulticide in the treatment of canine heartworm disease caused by Dirofilaria immitis. Its mechanism of action, clinical efficacy, and associated biological activities have been the subject of numerous studies. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, clinical outcomes, adverse effects, and emerging applications in veterinary medicine.
This compound acts by disrupting the metabolism of adult heartworms. It is believed to induce oxidative stress and damage to the worm's cellular structures, leading to its death. The drug is administered intramuscularly and is typically given in a three-injection protocol, which has shown significant efficacy in eliminating adult heartworms.
Table 1: Summary of this compound Administration Protocols
Clinical Efficacy
This compound has demonstrated high efficacy rates in clinical settings. In a study involving 556 dogs undergoing this compound therapy, 97% completed the treatment series successfully, with a notable 99% of those tested showing no detectable microfilariae post-treatment . Adverse effects were reported in approximately 90% of cases, but these were generally mild and manageable.
Case Studies
-
Case Report on Disseminated Intravascular Coagulation (DIC) :
A case involving a 9-year-old dog treated with this compound developed DIC following administration. The patient exhibited prolonged prothrombin times and required supportive treatment including vitamin K1 and fresh frozen plasma . This case highlights the need for careful monitoring post-treatment. -
Efficacy Comparison with Moxidectin-Doxycycline :
A randomized controlled trial compared this compound with a moxidectin-doxycycline combination. This compound-treated dogs showed a more rapid decline in antigenemia compared to those receiving moxidectin-doxycycline alone .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects : Lethargy, cough, pain at injection site.
- Severe Reactions : Rare instances of DIC and other serious complications have been reported .
Table 2: Adverse Effects Observed Post-Melarsomine Treatment
Side Effect | Frequency (%) | Severity |
---|---|---|
Lethargy | 4.6 | Mild |
Injection site pain | Varies | Mild to Moderate |
DIC | Rare | Severe |
Emerging Applications
Recent studies have explored the potential antitumor effects of this compound beyond its use as an adulticide. Research indicates that this compound may suppress survival in canine osteosarcoma cells, suggesting its possible role as an adjunctive cancer therapy . Further research is necessary to explore this potential application fully.
Eigenschaften
IUPAC Name |
2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEOLZFMLHYCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21AsN8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155907 | |
Record name | Melarsomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128470-15-5 | |
Record name | Melarsomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128470-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melarsomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melarsomine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melarsomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELARSOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374GJ0S41A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.